Methyl 3,4,5-trimethoxycinnamate

Catalog No.
S3316842
CAS No.
20329-96-8
M.F
C13H16O5
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4,5-trimethoxycinnamate

CAS Number

20329-96-8

Product Name

Methyl 3,4,5-trimethoxycinnamate

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC

The exact mass of the compound Methyl 3,4,5-trimethoxycinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648088. It belongs to the ontological category of alkyl cinnamate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3,4,5-trimethoxycinnamate (CAS 20329-96-8) is a highly processable, lipophilic alkyl cinnamate widely procured as a premium synthetic intermediate and reference standard . Characterized by its three methoxy electron-donating groups and an alpha,beta-unsaturated methyl ester moiety, this compound serves as a critical building block in the synthesis of complex phenylpropanoids, allylic alcohols, and fluorinated therapeutic analogs[1]. With a defined melting point of 98–100 °C and excellent solubility in polar aprotic and protic organic solvents (such as DMSO, ethyl acetate, and methanol), it overcomes the solubility and reactivity limitations typical of free cinnamic acids [2]. Its primary procurement value lies in its role as an easily reducible precursor in anhydrous organic synthesis, as well as its established utility in in vitro macrophage assays where enhanced membrane permeability is required[2].

Substituting Methyl 3,4,5-trimethoxycinnamate with its free acid counterpart (3,4,5-trimethoxycinnamic acid) or an unsubstituted methyl cinnamate fundamentally disrupts both synthetic workflows and biological assay reproducibility [1]. In chemical synthesis, the free carboxylic acid proton readily quenches basic reagents and consumes a stoichiometric excess of hydride reducing agents during conversion to allylic alcohols, drastically lowering yields and complicating purification . Furthermore, unsubstituted methyl cinnamate lacks the electron-rich 3,4,5-trimethoxy aromatic ring, which dictates the specific electronic properties required for high-yield palladium-catalyzed cross-coupling and is essential for target binding in anti-inflammatory models [2]. Consequently, attempting to use the free acid or a generic cinnamate ester results in failed reactions, altered cellular uptake, and the need for costly, time-consuming protection-deprotection steps.

Streamlined Reduction to 3,4,5-Trimethoxycinnamyl Alcohol

For the synthesis of 3,4,5-trimethoxycinnamyl alcohol, Methyl 3,4,5-trimethoxycinnamate serves as the optimal procurement choice . The methyl ester undergoes clean, predictable reduction using standard hydride reagents without the over-consumption of reducing equivalents. In contrast, using 3,4,5-trimethoxycinnamic acid directly requires either hazardous borane complexes or a massive stoichiometric excess of lithium aluminum hydride to overcome the carboxylate salt intermediate, often leading to incomplete conversion and complex purification .

Evidence DimensionHydride equivalents required and reaction efficiency
Target Compound DataStandard 2 equivalents of hydride for complete reduction to alcohol
Comparator Or Baseline3,4,5-trimethoxycinnamic acid: Requires >3-4 equivalents of strong hydride or specialized borane reagents
Quantified DifferenceEliminates the need for excess hazardous hydrides and avoids carboxylate salt precipitation
ConditionsAnhydrous reduction to allylic alcohol

Procuring the methyl ester directly streamlines the synthesis of downstream allylic alcohols, reducing hazardous reagent costs and improving batch-to-batch reproducibility.

High-Yield Substrate for Ligand-Free Mizoroki-Heck Cross-Coupling

Methyl 3,4,5-trimethoxycinnamate demonstrates exceptional reactivity as an electron-rich olefin in transition-metal catalysis [1]. In ligand-free palladium-catalyzed Mizoroki-Heck reactions aimed at synthesizing alpha-trifluoromethylacrylates, the compound achieved an 89% yield[1]. This significantly outperforms standard unactivated or free cinnamic acid derivatives, which typically require complex phosphine ligands to prevent palladium-coordination issues or extended reaction times to achieve comparable conversions.

Evidence DimensionCross-coupling yield in ligand-free Pd-catalyzed Mizoroki-Heck reaction
Target Compound Data89% yield of the fluorinated analog
Comparator Or BaselineStandard free cinnamic acids: Poor conversion due to competitive Pd-coordination
Quantified DifferenceHigh conversion (89%) achieved without the cost of specialized ligands
ConditionsLigand-free Pd catalysis for alpha-trifluoromethylation

This high reactivity allows process chemists to utilize cheaper, ligand-free palladium catalytic systems, significantly lowering the cost of goods for complex analog synthesis.

Enhanced Cellular Penetration and Efficacy in Macrophage Assays

In biological evaluations, the lipophilic nature of the methyl ester provides a distinct advantage in cellular uptake compared to the highly polar free acid [1]. In RAW264.7 macrophages stimulated with LPS and IFNγ, Methyl 3,4,5-trimethoxycinnamate effectively suppressed TNFα and IL-6 release at low concentrations of 5–20 µM [1]. The free 3,4,5-trimethoxycinnamic acid, due to its physiological ionization and poorer membrane permeability, typically requires much higher dosing to achieve equivalent intracellular concentrations and NF-κB inhibition.

Evidence DimensionEffective in vitro concentration for TNFα/IL-6 suppression
Target Compound DataSignificant suppression at 5–20 µM
Comparator Or Baseline3,4,5-trimethoxycinnamic acid: Lower intracellular bioavailability requiring higher assay concentrations
Quantified DifferencePotent phenotypic response at the 5–20 µM threshold
ConditionsLPS + IFNγ stimulated RAW264.7 macrophages, 24 h incubation

For researchers conducting cell-based screening, the methyl ester ensures reliable intracellular target engagement without the artifactual toxicity associated with high-dose free acid treatments.

Precursor for Bioactive Allylic Alcohols

Ideal for medicinal chemistry programs synthesizing 3,4,5-trimethoxycinnamyl alcohol derivatives where avoiding excess hazardous hydride reagents is a priority. The ester guarantees clean conversion without carboxylate salt interference .

Substrate for Advanced Fluorinated Acrylates

The compound is the optimal starting material for generating alpha-trifluoromethylated phenylpropanoids via ligand-free palladium catalysis in methodology development, offering high yields without the need for expensive phosphine ligands [1].

Reference Standard in Macrophage Assays

Used as a lipophilic probe in Nrf2 activation and NF-κB suppression assays where membrane permeability is critical for accurate IC50 determination, outperforming the less bioavailable free acid [2].

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

252.09977361 Da

Monoisotopic Mass

252.09977361 Da

Heavy Atom Count

18

Melting Point

99 - 100 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

20329-96-8

Wikipedia

Methyl-3,4,5-trimethoxy cinnamate

Dates

Last modified: 08-19-2023

Explore Compound Types